molecular formula C11H14BrNO2 B8725942 2-methylpropyl N-(4-bromophenyl)carbamate

2-methylpropyl N-(4-bromophenyl)carbamate

Cat. No.: B8725942
M. Wt: 272.14 g/mol
InChI Key: RLWSHMZGSITDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylpropyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of carbamic acid where the hydrogen atom is replaced by a 4-bromophenyl group and the esterification occurs with isobutyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 4-bromophenyl-, isobutyl ester typically involves the reaction of 4-bromophenyl isocyanate with isobutyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., triethylamine) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of carbamic acid, 4-bromophenyl-, isobutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-bromophenyl carbamic acid and isobutyl alcohol.

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: 4-bromophenyl carbamic acid and isobutyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation/Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

2-methylpropyl N-(4-bromophenyl)carbamate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its structural features.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, 4-bromophenyl-, isobutyl ester depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, 4-bromophenyl-, ethyl ester
  • Carbamic acid, 4-bromophenyl-, methyl ester
  • Carbamic acid, 4-bromophenyl-, propyl ester

Uniqueness

2-methylpropyl N-(4-bromophenyl)carbamate is unique due to its specific ester group, which can influence its reactivity and physical properties. The isobutyl group provides steric hindrance, potentially affecting the compound’s interaction with other molecules and its overall stability.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-methylpropyl N-(4-bromophenyl)carbamate

InChI

InChI=1S/C11H14BrNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

RLWSHMZGSITDJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromoaniline (10.0 g, 58.1 mmol) in tetrahydrofuran (230 mL) is treated with sodium bicarbonate (9.77 g, 116.2 mmol) and water (100 mL) followed by isobutyl chloroformate (8.3 mL, 63.9 mmol), and the mixture is stirred at ambient temperature for 2 h. The mixture is then diluted with water (100 mL) and EtOAc (100 mL), the layers are separated, and the organic phase is washed with water (50 mL) and saline (50 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Recrystallization of the resulting solid from EtOAc/hexanes provides the title compound, mp 95–96° C.; MS (ESI−) for C11H14NO2Br m/z 270 (M−H)−.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.77 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.